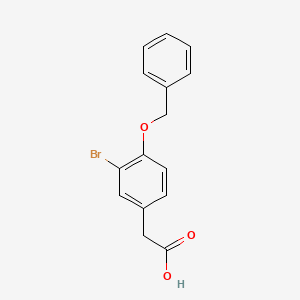
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Bromo-4-phenylmethoxyphenyl)acetic acid, with the CAS number 5884-48-0, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo substituent and a methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. Its molecular formula is C₁₁H₉BrO₃, indicating the presence of bromine, which is known to influence biological activity through electron-withdrawing effects.
Target of Action
This compound is primarily known for its interactions with various biochemical pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism .
Mode of Action
The compound's action involves binding to active sites of enzymes, potentially leading to either inhibition or activation depending on the specific context. The presence of the bromine atom can enhance electrophilic attack by stabilizing intermediates formed during enzymatic reactions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated compounds can possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like bromine is essential for enhancing cytotoxic activity against cancer cells .
Study on Anticancer Activity
A notable study analyzed the effects of similar compounds on cancer cell lines, revealing IC₅₀ values in the micromolar range. For example, compounds with similar structural characteristics showed promising results in inhibiting cell growth in A-431 and Jurkat cells, with IC₅₀ values lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 46.9–93.7 μg/mL against resistant bacterial strains .
Cellular Effects
The compound influences cellular signaling pathways, particularly those involving kinases and phosphatases. Its interaction with transcription factors can modulate gene expression, impacting cellular functions such as proliferation and apoptosis .
Dosage Effects in Animal Models
Animal studies have shown that dosage significantly affects the biological activity of this compound. Lower doses may enhance metabolic activity and cellular function, while higher doses can lead to toxicity and cellular damage .
Propiedades
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZFEKUVFZTZHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409039 |
Source


|
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-48-0 |
Source


|
| Record name | 2-(3-bromo-4-phenylmethoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














